Home > Products > Screening Compounds P143988 > Afegostat (hydrochloride)
Afegostat (hydrochloride) - 2580234-21-3

Afegostat (hydrochloride)

Catalog Number: EVT-2813624
CAS Number: 2580234-21-3
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Afegostat hydrochloride, also known as D-Isofagomine hydrochloride, is a synthetic compound classified as an iminosugar. It serves as a potent inhibitor of β-galactosidase, an enzyme involved in the metabolism of glycosphingolipids. The compound has garnered attention for its therapeutic potential in treating lysosomal storage disorders, notably GM1-gangliosidosis and Morquio B disease .

Source and Classification

Afegostat is derived from the natural sugar analogs known as iminosugars. These compounds mimic the structure of carbohydrates and have been shown to exhibit various biological activities, particularly in inhibiting glycosidases . In terms of classification, Afegostat falls under the category of enzyme inhibitors, specifically targeting glycosidases involved in carbohydrate metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Afegostat involves several key steps that utilize various chemical reactions. A notable method includes the catalytic hydrogenation of specific sugar derivatives. For instance, starting from protected forms of D-arabinose, a series of protection and deprotection steps are employed to yield the desired iminosugar structure .

The synthetic pathway typically involves:

  1. Protection of hydroxyl groups to prevent unwanted reactions.
  2. Formation of the pyrrolidine ring, which is crucial for the iminosugar structure.
  3. Catalytic hydrogenation, using catalysts such as palladium on carbon, to achieve the final product .
Molecular Structure Analysis

Structure and Data

Afegostat hydrochloride has a complex molecular structure characterized by its iminosugar framework. The molecular formula is C₆H₁₃ClN₂O₅, with a molecular weight of approximately 196.64 g/mol . The structure features a pyrrolidine ring linked to multiple hydroxyl groups, which are essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Afegostat undergoes various chemical reactions that are pivotal for its function as an enzyme inhibitor. The primary reaction involves its interaction with β-galactosidase, where it competes with natural substrates for binding sites on the enzyme. This competitive inhibition leads to a decrease in enzyme activity, thereby impacting the metabolism of glycosphingolipids.

In laboratory settings, Afegostat's efficacy can be assessed through kinetic studies that measure enzyme activity in the presence of varying concentrations of the inhibitor .

Mechanism of Action

Process and Data

The mechanism of action of Afegostat revolves around its ability to inhibit β-galactosidase by mimicking the substrate's structure. Upon binding to the active site of the enzyme, Afegostat prevents the hydrolysis of glycosidic bonds in glycosphingolipids. This inhibition is particularly beneficial in lysosomal storage disorders where substrate accumulation occurs due to enzyme deficiencies.

Data from pharmacological studies indicate that Afegostat significantly reduces substrate levels in cellular models, demonstrating its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

Afegostat hydrochloride is typically presented as a white crystalline powder. Its solubility profile indicates good solubility in water and organic solvents, which is advantageous for formulation purposes in pharmaceutical applications.

Chemical Properties

  • Melting Point: Approximately 170-175 °C.
  • pH: The hydrochloride form exhibits stability within a pH range conducive to oral administration.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme temperatures or humidity .
Applications

Scientific Uses

Afegostat has been primarily investigated for its therapeutic applications in treating lysosomal storage diseases such as GM1-gangliosidosis and Morquio B disease. Its role as a β-galactosidase inhibitor positions it as a candidate for enzyme replacement therapies or substrate reduction therapies aimed at alleviating symptoms associated with these disorders.

Research continues into its broader applications within pharmacology and biochemistry, exploring its potential uses in other metabolic disorders related to glycosylation pathways .

Synthetic Methodologies and Optimization Strategies for Isofagomine Derivatives

Historical Evolution of Synthetic Pathways for Afegostat Hydrochloride

The synthesis of afegostat hydrochloride (isofagomine hydrochloride) has evolved significantly since its first reported preparation in 1994. The inaugural route by Jespersen and Bols utilized levoglucosan as a chiral starting material, proceeding through a 10-step sequence with a modest 12% overall yield [1]. This method established isofagomine’s core structure but faced limitations in functional group compatibility. By 2000, alternative pathways emerged, including a D-arabinose-based synthesis that reduced the step count to 6 steps while improving the yield to 20% [1] [3]. The 2012 tetrahedron work introduced a streamlined approach from enantiopure 4-pentenol, achieving 15% yield over 12 steps but with enhanced stereocontrol [3]. Key innovations across this timeline include:

  • Early methods: Heavy reliance on carbohydrate precursors with inherent stereocenters, but requiring extensive protection/deprotection
  • Mid-period developments: Adoption of achiral building blocks (e.g., arecoline, methyl nicotinate) to improve atom economy
  • Modern catalytic approaches: Ru-catalyzed asymmetric hydrogenations and enzymatic resolutions to access enantiopure intermediates [8]

Table 1: Evolution of Key Afegostat Synthetic Routes

YearStarting MaterialStepsOverall YieldInnovation
1994Levoglucosan1012%First total synthesis
2000D-Arabinose620%Henry reaction optimization
2001Arecoline74-11%Achiral starting material adoption
2005Butadiene monoxide1014%Catalytic asymmetric epoxidation
20124-Pentenol1215%Wittig-Claisen rearrangement strategy

Comparative Analysis of Chiral Pool vs. Achiral Starting Material Approaches

Chiral pool strategies leverage naturally occurring enantiopure compounds to establish stereochemistry. D-Arabinose and levoglucosan routes dominate this category, providing fixed configurations at C3-C4 positions that mirror glucose’s stereochemistry. The D-arabinose route exemplifies efficiency: selective C4 oxidation, Henry reaction with nitromethane, and reductive cyclization yield the piperidine core without racemization risks [1] [3]. Drawbacks include limited flexibility for stereoisomer synthesis and dependence on sugar availability.

Achiral approaches utilize non-chiral precursors like butadiene monoxide or methyl nicotinate, enabling access to diverse stereoisomers through asymmetric catalysis. Ouchi’s butadiene monoxide route employs lipase PS resolution to achieve >99% ee, albeit with step-intensive transformations [1]. Arecoline-based syntheses offer atom economy but suffer from low yields (4-11%) due to diastereomer separation challenges [1] [8].

Table 2: Chiral vs. Achiral Synthesis Comparison

ParameterChiral Pool ApproachAchiral Approach
Representative StartersD-Arabinose, levoglucosanButadiene monoxide, arecoline
Stereochemical ControlInherent (no resolution needed)Enzymatic/catalytic resolution required
Typical Yield12-20%4-14%
FlexibilityLow (fixed stereochemistry)High (access to isomers)
Cost EfficiencyModerate (natural precursors)Variable (catalyst-dependent)

Stereochemical Control in Piperidine Ring Formation

Controlling the (3R,4R,5R) configuration of afegostat’s piperidine ring remains pivotal for glucocerebrosidase binding. Three principal methodologies address this:

  • Diastereoselective dihydroxylation: Late-stage osmium tetroxide-mediated syn-dihydroxylation of Δ³-piperideine intermediates shows variable selectivity (d.r. 1.5:1 to 4:1), necessitating chromatographic separation [1] [8].
  • Enzymatic resolution: Lipase-catalyzed kinetic resolution of racemic alcohols (e.g., from butadiene monoxide) achieves >99% ee, as demonstrated in Ouchi’s synthesis [1] [8].
  • Chiral auxiliaries: Evans oxazolidinones direct asymmetric alkylation during piperidine ring construction, though with added synthetic steps for auxiliary introduction/removal . Recent advances include Rh-catalyzed hydroaminations of unactivated olefins and Pd-catalyzed aminochlorinations, providing enantioselective cyclizations with d.r. >20:1 [9].

Advances in Protecting Group Strategies for Hydroxymethyl and Diol Moieties

The hydroxymethyl and vicinal diol functionalities in isofagomine intermediates demand orthogonal protection schemes:

  • Benzyl (Bn) ethers: Traditional choice for alcohol protection, stable under acidic conditions but requiring catalytic hydrogenation for removal. Drawbacks include potential epimerization during deprotection [1].
  • Acetyl (Ac) esters: Facile installation/removal but prone to migration under basic conditions, risking regioisomer formation [8].
  • Silyl ethers (TBDMS/TIPS): Provide steric differentiation for primary vs. secondary alcohols but introduce silica gel purification challenges in industrial settings [3].

Innovative strategies include enzymatic butyrylation for regioselective primary alcohol protection and photolabile groups (e.g., o-nitrobenzyl) enabling deprotection without metal catalysts [8]. The 2012 4-pentenol route employed sequential silyl and benzyl protections to achieve differential deprotection in the final steps [3].

Scalability Challenges in Multi-Step Synthesis and Industrial Feasibility

Translating afegostat synthesis to industrial production faces four key bottlenecks:

  • Chromatography dependence: >70% of reported routes require silica gel purification for diastereomer separation or polar intermediate isolation, rendering kilogram-scale production impractical [1] [3].
  • Osmium tetroxide usage: Diastereoselective dihydroxylation steps necessitate toxic/costly OsO₄, demanding strict containment and catalyst recovery systems .
  • Enantiopurity maintenance: Lipase resolutions generate 50% wasted enantiomers unless racemization-recycling loops are implemented [8].
  • Low-yielding steps: Reductive aminations and epoxide ring-openings exhibit yields <50% due to regioisomer formation [1].

Scalability solutions include:

  • Continuous flow hydrogenation: Replaces chromatography for diastereomer separation in the D-arabinose route’s final step
  • Telescoped reactions: Combining Henry reaction/peracetylation/elimination in one pot (4-pentenol route) reduces intermediate isolation [3]
  • Heterogeneous catalysis: Ru/C-mediated hydrogenations for benzyl group removal avoid homogeneous catalyst residues

Table 3: Scalability Solutions and Industrial Applications

ChallengeLaboratory PracticeScalable SolutionBenefit
Diastereomer separationColumn chromatographyContinuous flow crystallization80% solvent reduction
OsO₄-mediated dihydroxylationStoichiometric OsO₄Catalytic OsO₄ with co-oxidantsCost/Toxicity reduction
Enantiomer resolutionPreparative chiral HPLCEnzymatic kinetic resolutionRecyclable enzymes
Hydroxyl deprotectionPd(OH)₂/C under H₂Transfer hydrogenation (HCO₂NH₄)Eliminates high-pressure equipment

The discontinued development of afegostat despite orphan drug designation underscores the critical need for cost-efficient synthesis. Future directions include biocatalytic cascades for stereoselective ring formation and flow-chemistry approaches to minimize purification [2] .

Properties

CAS Number

2580234-21-3

Product Name

Afegostat (hydrochloride)

IUPAC Name

5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63

InChI

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H

InChI Key

XXPFHYCYDUDOIS-UHFFFAOYSA-N

SMILES

C1C(C(C(CN1)O)O)CO.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.